2,4-Dimethylaniline
Overview
Description
2,4-Dimethylaniline is a chemical compound that is a derivative of aniline, where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring. It is known to be a recalcitrant degradant of the pesticide amitraz and an industrial pollutant with genotoxic, teratogenic, and carcinogenic properties . It is used in the synthesis of various compounds and has been the subject of studies due to its environmental and health implications.
Synthesis Analysis
The synthesis of derivatives from 2,4-dimethylaniline has been explored in several studies. A high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline has been developed, involving N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization . Another study improved the synthesis process of 3,5-dimethylaniline from 2,4-dimethylaniline by combining acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction into fewer steps, achieving a high yield and purity .
Molecular Structure Analysis
The molecular structure of 2,4-dimethylaniline has been investigated using spectroscopic methods. Infrared and Raman spectra have been recorded, and new frequency assignments have been proposed, suggesting the molecule possesses an approximate C2 symmetry. The spectral data also indicate the presence of intermolecular hydrogen bonding and a solid-solid phase transition between 223 and 123 K .
Chemical Reactions Analysis
2,4-Dimethylaniline undergoes various chemical reactions. It can be biologically degraded by Pseudomonas species through oxidative deamination, with the formation of 3-methylcatechol as an intermediate, which can be monitored by cyclic voltammetry . In the Fenton process, 2,6-dimethylaniline (a related compound) is oxidized, resulting in the formation of several intermediates and an understanding of the oxidation pathway . The electrochemical oxidation of 2,5-dimethylaniline (another related compound) leads to the formation of a polymer with characteristics of polyaniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dimethylaniline are inferred from its behavior in various studies. Its electrochemical behavior suggests stability and the ability to form conducting polymers . The biodegradation study indicates that 2,4-dimethylaniline can serve as a nitrogen and carbon source for certain bacteria, which implies its potential for nutrient recycling in environmental contexts . The spectroscopic analysis provides insights into its phase behavior and intermolecular interactions .
Scientific Research Applications
Biodegradation Monitoring
2,4-Dimethylaniline, a genotoxic, teratogenic, and carcinogenic industrial pollutant, and a degradant of the pesticide amitraz, undergoes biological degradation. Pseudomonas species can metabolize it by oxidative deamination, using it as a nitrogen and carbon source. This degradation pathway was studied using cyclic voltammetry, highlighting the metabolite formation like 3-methylcatechol (Brimecombe, Fogel, & Limson, 2006).
DNA Adduct Formation
Research on 2,6-dimethylaniline (a variant of 2,4-dimethylaniline) shows its potential carcinogenicity, with studies indicating its ability to form hemoglobin and DNA adducts in humans. This is evidenced by its metabolic activation profile similar to typical arylamine carcinogens, leading to the formation of various DNA adducts (Gonçalves, Beland, & Marques, 2001).
Genotoxicity Assessment
2,4-Dimethylaniline has been studied for its DNA-damaging effects in liver cells of mice, using the alkaline single cell gel electrophoresis assay. This compound, along with its derivative 2,4,6-trimethylaniline, was found to damage DNA in liver cells, indicating genotoxicity (Przybojewska, 1999).
In Vivo Oxidative Metabolism
The metabolism of 2,4-dimethylaniline varies between species, with different metabolic pathways in rats and dogs leading to distinct hepatic lesions. This variation in metabolism could account for species-specific toxicities of 2,4-dimethylaniline (Short, Hardy, & Barker, 1989).
Metabolic Routes in Guinea Pig and Rabbit
Metabolic studies of N,N-dimethylaniline in guinea pigs and rabbits have established N-demethylation, N-oxidation, and ring hydroxylation as key metabolic routes, contributing to the understanding of its metabolism in different species (Gorrod & Gooderham, 2010).
Genotoxic Mechanisms in Human Cells
2,4-Dimethylaniline is genotoxic to human urothelial and hepatic cells, forming phosphorylated histone H2AX through reactive oxygen species produced by cytochrome P450 2E1. This understanding is vital for assessing the carcinogenicity risk in occupational settings (Qi et al., 2018).
Fenton Reactions and Hydroxylated Products
Studies on the oxidative degradation of 2,4-dimethylaniline by Fenton reactions reveal the formation of hydroxylated aromatic amines, aiding in understanding its degradation and potential environmental impact (Bossmann et al., 1998).
Fenton Process in Chemical Oxidation
In-depth study of 2,6-dimethylaniline degradation via the Fenton process has helped understand the reactions involved in its oxidation under various conditions, providing insights into potential applications in environmental remediation (Masomboon, Ratanatamskul, & Lu, 2009).
Electrochemical Properties and Analysis
Electrochemical methods have been developed for determining residues of amitraz and its breakdown product, 2,4-dimethylaniline. This approach is significant for monitoring biological degradation and environmental contamination (Brimecombe & Limson, 2007).
Safety And Hazards
Future Directions
2,4-Dimethylaniline is an intermediate for the synthesis of insecticidal and acaricide monoformamidine and amitraz . It can also be used to make azo dyes . There are ongoing studies evaluating the feasibility of developing low-cost N- and Fe-doped TiO2 photocatalysts for investigating the mineralization of 2,4-dimethylaniline .
properties
IUPAC Name |
2,4-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZABOKJQXEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
Record name | 2,4-XYLIDINE | |
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Record name | 2,4-XYLIDINE | |
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Related CAS |
21436-96-4 (hydrochloride) | |
Record name | 2,4-Xylidine | |
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DSSTOX Substance ID |
DTXSID8026305 | |
Record name | 2,4-Dimethylaniline | |
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Molecular Weight |
121.18 g/mol | |
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Physical Description |
2,4-xylidine is a dark brown liquid. (NTP, 1992), Clear, pale yellow liquid; Turns reddish to brown when exposed to air; [ICSC] Dark brown liquid; [CAMEO] Colorless to tan liquid; [HSDB] Yellow liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |
Record name | 2,4-XYLIDINE | |
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Boiling Point |
417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 mm Hg, 214 °C | |
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Flash Point |
205 °F (NTP, 1992), 90 °C | |
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Solubility |
1 to 5 mg/mL at 63 °F (NTP, 1992), Sol in alcohol, ether, benzene; slightly soluble in water, Soluble in organic solvents., Solubility in water, g/100ml at 20 °C: 0.5 | |
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Density |
0.978 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9723 @ 20 °C/4 °C, Relative density (water = 1): 0.97 | |
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Vapor Density |
Relative vapor density (air = 1): 4.19 | |
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Vapor Pressure |
1 mmHg at 126.7 °F ; 5 mmHg at 175.6 °F; 760 mmHg at 412.7 °F (NTP, 1992), 0.13 [mmHg], Vapor pressure: 1 mm Hg at 52.6 °C, 0.133 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 11 | |
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Product Name |
2,4-Dimethylaniline | |
Color/Form |
Colorless to tan, oily liquid | |
CAS RN |
95-68-1 | |
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Melting Point |
61 °F (NTP, 1992), -14.3 °C, Prisms; boiling-point 255.1 °C at 760 mm Hg; melting point 235 °C; practically insoluble in cold water /2,4-xylidine hydrochloride/, -16 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.